N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide
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Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
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Scientific Research Applications
Analytical and Spectral Studies of Furan-Containing Ligands
Research on furan ring-containing organic ligands has highlighted their synthesis, characterization, and chelating properties, particularly for metal complexation. Studies have demonstrated the potential antimicrobial activities of these compounds, indicating their relevance in medicinal chemistry and materials science. The synthesis of furan-containing ligands and their transition metal complexes, such as Cu2+, Co2+, Ni2+, Mn2+, and Zn2+, has been explored for their antibacterial activities against human pathogenic bacteria, showcasing the versatility of furan derivatives in developing new antimicrobial agents (Patel, 2020).
Antimycobacterial Activity of Pyranoquinoline Analogues
The development of novel hexahydro-2H-pyran[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, through a SnCl2·2H2O catalyzed one-pot Povarov reaction, has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. This research underscores the importance of furan derivatives in synthesizing compounds with potential applications in treating tuberculosis and other bacterial infections (Kantevari et al., 2011).
Synthesis and Characterization of Pyrazole Derivatives
Studies on the regioselective synthesis of 5-aminopyrazoles from amidrazones and activated nitriles have provided insights into the formation of pyrazole derivatives. This research has implications for the design of new compounds with potential biological activities, further expanding the applications of furan and pyrazole-containing compounds in pharmaceutical and materials chemistry (Aly et al., 2017).
Antibacterial, Antiurease, and Antioxidant Activities
The synthesis of novel 1,2,4-triazole Schiff base and amine derivatives containing the furan moiety has been investigated for their antibacterial, antiurease, and antioxidant activities. These compounds have shown effective antiurease and antioxidant activities, highlighting the potential of furan derivatives in developing new therapeutic agents with diverse biological activities (Sokmen et al., 2014).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-5-2-6-14(11-13)17(21)18-12-15(16-7-3-10-22-16)20-9-4-8-19-20/h2-11,15H,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGLYYCMFYNMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.